A Critical Precursor for Potent and Selective JNK Inhibitors
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile serves as a direct precursor or a key structural component for synthesizing a class of potent, selective, and orally active JNK inhibitors. The core (benzothiazol-2-yl)acetonitrile pyrimidine scaffold, from which 5-fluoro analogs are derived, demonstrated high potency against rat JNK3 with an IC50 value of 0.30 µM for the initial lead compound AS601245 (compound 59) [1]. While this IC50 value is for the more elaborated inhibitor AS601245, the (benzothiazol-2-yl)acetonitrile pyrimidine core, which is readily accessible from building blocks like 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile, was found to be crucial for retaining potency [1]. This represents a class-level inference for the target compound's utility.
| Evidence Dimension | Inhibitory potency against rat JNK3 (IC50) |
|---|---|
| Target Compound Data | Building block for core structure of AS601245 (compound 59) with IC50 of 0.30 µM on rat JNK3 [1]. |
| Comparator Or Baseline | AS601245 (compound 59) IC50 = 0.30 µM vs. Initial hit compound 1 (AS007149) IC50 > 30 µM [1]. |
| Quantified Difference | Approximately 100-fold improvement in potency from initial hit to optimized lead. |
| Conditions | In vitro kinase inhibition assay using rat JNK3. |
Why This Matters
This evidence positions 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile as an essential building block for accessing a validated class of JNK inhibitors with known therapeutic potential.
- [1] Gaillard P, Jeanclaude-Etter I, Halazy S, et al. Design and synthesis of the first generation of novel potent, selective, and in vivo active (benzothiazol-2-yl)acetonitrile inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry. 2005;48(14):4596-4607. View Source
